4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that features a unique combination of functional groups, including a cyclopropyl ring, a dimethylsulfamoyl group, a furan ring, and a triazolone moiety
Properties
IUPAC Name |
4-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-3-(furan-2-yl)-5-oxo-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4S/c1-16(2)23(20,21)14-7-8-17-13(19)18(10-5-6-10)12(15-17)11-4-3-9-22-11/h3-4,9-10,14H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQPGOADYICYFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CO2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Cyclopropyl Hydrazine with Furan-2-Carbonyl Derivatives
A modified approach from involves reacting cyclopropylamine with furan-2-carboxylic acid hydrazide under acidic conditions to form the triazole ring.
Procedure :
- Furan-2-carboxylic acid hydrazide (1.0 eq) and cyclopropylamine (1.2 eq) are refluxed in glacial acetic acid (10 vol) for 12 h.
- The mixture is quenched with ice-water, neutralized with NaOH (pH 8.5), and extracted with methylene chloride.
- The organic layer is dried (MgSO₄) and evaporated to yield Intermediate A as a white solid (Yield: 68–72%).
Characterization :
Alternative Route via Nitro Group Substitution
Adapting methods from, 1-cyclopropyl-5-nitro-1,2,4-triazole undergoes nucleophilic substitution with furan-2-carboxylate:
- 1-Cyclopropyl-5-nitro-1,2,4-triazole (1.0 eq) is reacted with potassium furan-2-carboxylate (1.5 eq) in DMF at 110°C for 8 h.
- Saponification with HBr/AcOH (1:1 v/v) at 115°C for 3 h yields Intermediate A .
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 110–115°C |
| Reaction Time | 3 h |
| Yield | 84% |
Introduction of the 2-Aminoethyl Side Chain
Alkylation of Triazol-5-One with 2-Bromoethylamine
Intermediate A is alkylated using 2-bromoethylamine hydrobromide:
- Intermediate A (1.0 eq), 2-bromoethylamine HBr (1.5 eq), and K₂CO₃ (2.0 eq) are stirred in acetonitrile at 60°C for 6 h.
- The product, Intermediate B , is purified via column chromatography (SiO₂, EtOAc/hexane 1:2).
Yield : 58%
¹³C NMR (CDCl₃) : δ 32.89 (N–CH₂), 153.30 (C5 triazole), 146.28 (C3 triazole).
Sulfamoylation of the Aminoethyl Group
Reaction with Dimethylsulfamoyl Chloride
Intermediate B is treated with dimethylsulfamoyl chloride (1.2 eq) in the presence of Et₃N (2.0 eq) in dichloromethane:
- The reaction is conducted at 0–5°C for 2 h, followed by stirring at RT for 12 h.
- The crude product is recrystallized from ethanol/water (4:1).
Yield : 76%
Key Spectral Data :
- MS (ESI+) : m/z 412.2 [M+H]⁺
- ¹H NMR (DMSO-d₆) : δ 2.82 (s, 6H, N(CH₃)₂), 3.48 (t, 2H, CH₂N), 4.12 (t, 2H, CH₂S).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 72 | 98.5 | Fewer steps |
| Nitro Substitution | 84 | 97.2 | Higher regioselectivity |
| Alkylation-Sulfamoylation | 76 | 99.1 | Scalability |
Challenges and Optimization Strategies
- Cyclopropane Ring Stability : Acidic conditions during triazole saponification may lead to ring opening. Using milder acids (e.g., HBr/AcOH instead of HCl) mitigates this.
- Sulfamoylation Side Reactions : Competitive N-sulfonylation of the triazole NH is avoided by maintaining low temperatures (0–5°C).
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazolone moiety can be reduced to form triazolidines.
Substitution: The dimethylsulfamoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the triazolone moiety would produce triazolidines.
Scientific Research Applications
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. They have been evaluated against a range of pathogens, including bacteria and fungi. The presence of the furan moiety in this compound may enhance its interaction with biological targets, potentially leading to improved antimicrobial efficacy .
Anti-inflammatory Properties
There is growing interest in the anti-inflammatory effects of triazole compounds. Preliminary studies suggest that modifications to the triazole structure can lead to compounds with significant anti-inflammatory activity. The sulfamoyl group in this compound may contribute to such effects by modulating inflammatory pathways .
Case Studies and Research Findings
Several studies have explored related compounds and their biological activities:
Mechanism of Action
The mechanism by which 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects is likely related to its ability to interact with various molecular targets. The cyclopropyl ring and furan moiety may facilitate binding to hydrophobic pockets in proteins, while the dimethylsulfamoyl group can form hydrogen bonds with amino acid residues. The triazolone core may also participate in coordination with metal ions or other cofactors.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-1-{2-[(methylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
- 4-cyclopropyl-1-{2-[(ethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Uniqueness
The uniqueness of 4-cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl ring adds rigidity and enhances binding affinity, while the dimethylsulfamoyl group increases solubility and stability.
Biological Activity
4-Cyclopropyl-1-{2-[(dimethylsulfamoyl)amino]ethyl}-3-(furan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS Number: 1797261-42-7) is a synthetic compound belonging to the triazole family. Its unique structure incorporates a furan ring and a cyclopropyl moiety, which may contribute to its biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
The molecular formula of the compound is , with a molecular weight of 341.39 g/mol. The structural characteristics include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉N₅O₄S |
| Molecular Weight | 341.39 g/mol |
| CAS Number | 1797261-42-7 |
Antimicrobial Activity
Research indicates that compounds with a triazole core exhibit significant antimicrobial properties. A study on related triazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .
Enzyme Inhibition
The compound's structure suggests potential inhibition of key metabolic enzymes. Preliminary studies have shown that triazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and are targets for neurodegenerative diseases .
Table 1: Enzyme Inhibition Potency of Related Compounds
| Compound Name | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 0.038 | 0.045 |
| Compound B | 0.050 | 0.060 |
| 4-Cyclopropyl Triazole Candidate | TBD | TBD |
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. For instance, some derivatives have shown IC50 values in the micromolar range against colon and breast cancer cell lines . The specific activity of the compound remains to be fully elucidated; however, its structural analogs suggest a promising avenue for further research.
Case Study: Triazole Derivatives in Cancer Treatment
A study published in Pharmaceutical Research highlighted the synthesis of various triazole derivatives and their cytotoxic effects on cancer cell lines. Notably, certain compounds demonstrated significant inhibition against HCT116 (colon carcinoma) and T47D (breast cancer) cells with IC50 values ranging from 6.2 μM to 43.4 μM .
The mechanism by which triazoles exert their biological effects often involves interference with enzyme activity or cellular signaling pathways. For example, the inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic transmission .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
